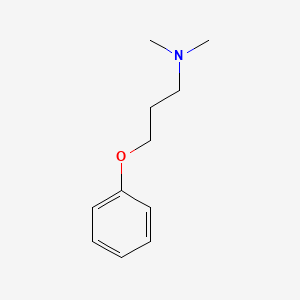

N,N-Dimethyl-3-phenoxypropylamine

Übersicht

Beschreibung

“N,N-Dimethyl-3-phenoxypropylamine” is a chemical compound with the molecular formula C5H14N2 . It is also known by other names such as γ-(Dimethylamino)propylamine, N,N-Dimethyl-N-(3-aminopropyl)amine, N,N-Dimethyl-1,3-diaminopropane, N,N-Dimethyl-1,3-propanediamine, N,N-Dimethyl-1,3-propylenediamine, and N,N-Dimethylpropylenediamine .

Synthesis Analysis

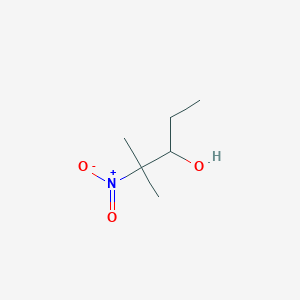

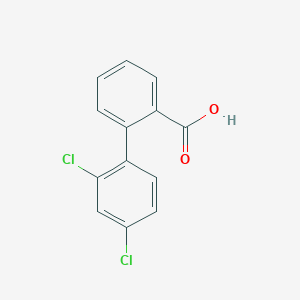

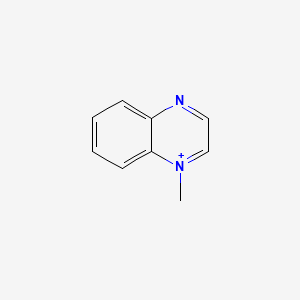

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, various recombinant carbonyl reductases were evaluated for asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP) to produce (S)-DHTP . The NADPH-dependent carbonyl reductase CR2 was identified as the suitable candidate, giving (S)-DHTP in absolute configuration .Molecular Structure Analysis

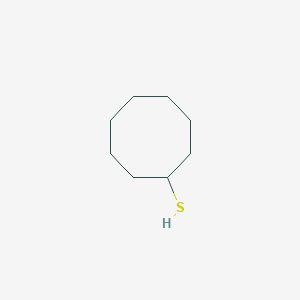

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

“this compound” can participate in a variety of chemical reactions. For example, it can act as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Wissenschaftliche Forschungsanwendungen

Bone Metabolism and Safety Profile

A study by Vega et al. (1994) investigated the effects of dimethyl APD, a compound related to N,N-Dimethyl-3-phenoxypropylamine, on bone metabolism. The study involved administering various doses of dimethyl APD to patients with Paget's bone disease, observing increases in certain vitamin D levels, and noting acceptable gastrointestinal tolerance without severe side effects or significant laboratory abnormalities. This suggests potential applications in treating bone diseases while maintaining a favorable safety profile (Vega, Mautalen, Roldán, & Pérez Lloret, 1994).

Environmental Impact and Health Concerns

Research by Ye et al. (2008) on the presence of organophosphorus pesticides, bisphenol A, and phthalates in pregnant women highlights the environmental ubiquity of similar compounds. The study provides insight into the exposure levels and potential health impacts of these compounds, suggesting a need for further investigation into their effects on human health and the environment (Ye et al., 2008).

Dietary Phenolamides and Health Benefits

Wang, Snooks, and Sang (2020) explored the chemistry and health benefits of dietary phenolamides, which share structural similarities with this compound. The review highlights the potential health benefits of these compounds, including anti-inflammatory and antioxidant activities, and calls for further research into their effects on human health (Wang, Snooks, & Sang, 2020).

Hepatic Function Assessment

Hepner and Vesell (1975) assessed hepatic metabolism through the study of dimethylaminoantipyrine, a compound structurally related to this compound. Their research demonstrated the potential of using similar compounds to evaluate liver function, providing a basis for further exploration in this area (Hepner & Vesell, 1975).

Metabolite Quantitative Trait Loci Analysis

A study by Nicholson et al. (2011) on metabolite quantitative trait loci in Europeans implicated specific loci in the metabolism of compounds like this compound. This research provides insights into the genetic factors influencing the metabolism of such compounds and their potential effects on human health (Nicholson et al., 2011).

Safety and Hazards

While specific safety and hazard information for “N,N-Dimethyl-3-phenoxypropylamine” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

The future directions in the research of “N,N-Dimethyl-3-phenoxypropylamine” and its derivatives could involve enhancing the reaction efficiency of enzyme-coupled systems for the preparation of optically active alcohols . Additionally, the behavior of zwitterionic surfactants in deep eutectic solvents could potentially lead to the development of new alternatives for drug-delivery, protein solubilization, and biosensing .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-phenoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSADNWJNBXHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276871 | |

| Record name | N,N-Dimethyl-3-phenoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20904-57-8 | |

| Record name | N,N-Dimethyl-3-phenoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

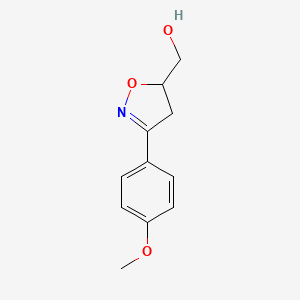

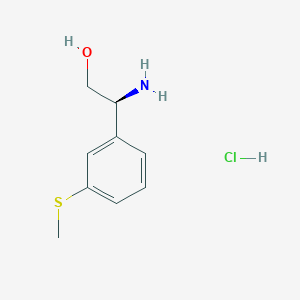

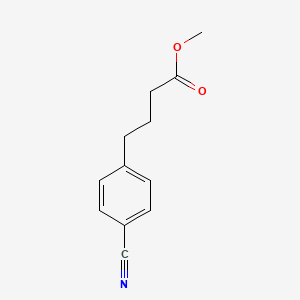

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)